molecular formula C16H12ClFN2O2 B1213982 Flutemazepam CAS No. 52391-89-6

Flutemazepam

Cat. No.: B1213982
CAS No.: 52391-89-6
M. Wt: 318.73 g/mol
InChI Key: RMFYWNFETXNTIQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Flutemazepam can be synthesized through a series of chemical reactions involving the fluorination of temazepam. The process typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Flutemazepam undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various fluorinated benzodiazepine derivatives, each with unique pharmacological properties .

Properties

CAS No.

52391-89-6

Molecular Formula

C16H12ClFN2O2

Molecular Weight

318.73 g/mol

IUPAC Name

7-chloro-5-(2-fluorophenyl)-3-hydroxy-1-methyl-3H-1,4-benzodiazepin-2-one

InChI

InChI=1S/C16H12ClFN2O2/c1-20-13-7-6-9(17)8-11(13)14(19-15(21)16(20)22)10-4-2-3-5-12(10)18/h2-8,15,21H,1H3

InChI Key

RMFYWNFETXNTIQ-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)O)C3=CC=CC=C3F

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)O)C3=CC=CC=C3F

Key on ui other cas no.

52391-89-6

Synonyms

7-chloro-1,3-dihydro-1-methyl-3-hydroxy-5-(2-fluorophenyl)-2H-1,4-benzodiazepin-2-one
SAS 646

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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